2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione
Description
This compound is a hybrid heterocyclic molecule combining a phenothiazine core modified with a trifluoromethyl (-CF₃) group and an isoindole-1,3-dione moiety linked via a propan-2-yl ketone bridge. The phenothiazine scaffold is known for its electron-rich aromatic system and pharmacological relevance, while the trifluoromethyl group enhances lipophilicity and metabolic stability . The isoindole-1,3-dione fragment contributes rigidity and hydrogen-bonding capacity due to its two carbonyl groups, which may influence crystallinity and intermolecular interactions .
Properties
IUPAC Name |
2-[1-oxo-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N2O3S/c1-13(28-22(31)15-6-2-3-7-16(15)23(28)32)21(30)29-17-8-4-5-9-19(17)33-20-11-10-14(12-18(20)29)24(25,26)27/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNGNJIONCVRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)N4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the phenothiazine and isoindole dione structures. Common synthetic routes may involve:
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Phenothiazine Formation: Cyclization reactions to form the phenothiazine ring, often using sulfur-containing reagents and catalysts.
Isoindole Dione Formation: Condensation reactions to form the isoindole dione structure, typically involving phthalic anhydride and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group and phenothiazine moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenothiazine moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its trifluoromethyl-phenothiazine-isoindole-dione architecture. Below is a comparative analysis with structurally related molecules from the evidence:
Key Observations
In contrast, the S-oxide group in introduces polarity, reducing lipid solubility but improving aqueous solubility.
Thermal Stability :
- Isoindole-dione derivatives (e.g., 13c, 15) exhibit high melting points (>300°C), attributed to strong intermolecular hydrogen bonding via NH and C=O groups . The target compound may share similar stability.
Spectroscopic Signatures: IR spectra of isoindole-dione derivatives show characteristic C=O stretches at ~1700–1785 cm⁻¹, consistent across 13c, 14, and 15 . The target compound’s carbonyl groups would produce analogous peaks. The -CF₃ group is expected to show strong C-F stretches (~1100–1200 cm⁻¹), absent in non-fluorinated analogs.
Biological Activity: Phenothiazines with tertiary amines (e.g., ) historically exhibit antipsychotic effects. The target compound’s trifluoromethyl group may modulate receptor binding compared to chloro or dimethylamino groups.
Research Findings and Gaps
- Pharmacological Potential: No direct activity data exist for the target compound. However, phenothiazine-isoindole hybrids (e.g., 13c) show antimicrobial and anti-inflammatory properties in vitro , suggesting plausible bioactivity.
- Computational Modeling: Molecular docking studies could predict interactions with dopamine or serotonin receptors, leveraging the phenothiazine core’s affinity for CNS targets .
- Synthetic Routes: Evidence lacks details on trifluoromethyl-phenothiazine synthesis. Future work could adapt methods from or employ Ullmann coupling for aryl-CF₃ incorporation.
Biological Activity
The compound 2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound features a trifluoromethyl group, a phenothiazine moiety, and an isoindole dione structure. Its molecular formula is with a molecular weight of approximately 469.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H26F3N3O3S |
| Molecular Weight | 469.52 g/mol |
| IUPAC Name | 2-{1-oxo-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves several steps:
- Trifluoromethylation using reagents like trifluoromethyl iodide.
- Phenothiazine Formation through cyclization reactions.
- Isoindole Dione Formation via condensation reactions with phthalic anhydride and amines.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Properties
Studies have shown that compounds similar to this isoindole derivative can inhibit cancer cell proliferation and induce apoptosis in tumor cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
Preliminary investigations suggest potential antimicrobial effects against various bacterial strains. The presence of the phenothiazine moiety may enhance its interaction with microbial targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell growth and survival.
- Receptor Interaction : The trifluoromethyl group enhances binding affinity to certain receptors, influencing cellular responses.
Case Studies
Several studies have explored the effects of similar compounds in clinical settings:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that derivatives of phenothiazine exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications like those present in this compound could enhance efficacy .
- Antimicrobial Studies : Research indicated that phenothiazine derivatives showed promising activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
